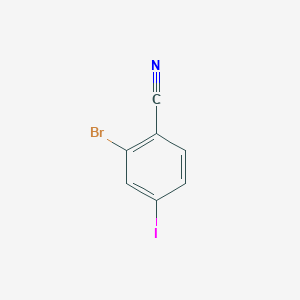

2-Bromo-4-iodobenzonitrile

Description

Significance of Aryl Halides in Modern Synthetic Strategies

Aryl halides, which are compounds containing a halogen atom bonded to an aromatic ring, are fundamental building blocks in organic synthesis. wikipedia.orgijrpr.com Their importance has grown with the development of modern cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, which heavily rely on halogenated compounds as starting materials. tcichemicals.com The carbon-halogen bond's polarity and the halogen's ability to act as a good leaving group enable a wide range of transformations, including nucleophilic substitution and elimination reactions. acs.org Furthermore, aryl halides can serve as precursors to radical and organometallic species, expanding their synthetic utility. acs.orgrsc.org The reactivity of aryl halides is influenced by the specific halogen present, with aryl iodides often being more reactive than aryl chlorides and bromides in reactions like cross-coupling. wikipedia.org

The Unique Reactivity Profile of Dihalogenated Benzonitriles

Dihalogenated benzonitriles possess a distinct reactivity profile due to the presence of two different halogen atoms and a nitrile group on the benzene (B151609) ring. This arrangement allows for selective reactions at different positions. For instance, in a compound like 2-bromo-4-iodobenzonitrile, the iodine and bromine atoms can be selectively functionalized. The strategic placement of these halogens enables the introduction of various chemical groups at precise locations within a molecule. angenechemical.com The nitrile group not only influences the reactivity of the aromatic ring but can also participate in its own set of chemical transformations, such as conversion to carboxylic acids or amines. solubilityofthings.com This multi-functional nature makes dihalogenated benzonitriles valuable intermediates in the synthesis of complex molecules. angenechemical.com

Positioning of this compound within Functionalized Aromatic Scaffolds

This compound is a specific dihalogenated benzonitrile (B105546) with a bromine atom at the 2-position, an iodine atom at the 4-position, and a nitrile group at the 1-position of the benzene ring. nih.gov Its structure makes it a versatile building block in the construction of more complex functionalized aromatic scaffolds. angenechemical.com The differential reactivity of the C-I and C-Br bonds allows for sequential and site-selective cross-coupling reactions, a powerful strategy in modern organic synthesis. This enables the controlled, stepwise introduction of different substituents onto the aromatic ring. The presence of the nitrile group further adds to its synthetic potential, making this compound a valuable precursor for creating diverse and complex molecular architectures.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJPGCHHLIOAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Iodobenzonitrile and Its Analogs

Direct Halogenation Approaches to Benzonitrile (B105546) Derivatives

The direct introduction of halogen atoms onto a benzonitrile core represents a primary strategy for synthesizing halo-substituted benzonitriles. The success of these methods hinges on controlling the regioselectivity of the halogenation reactions, which is dictated by the electronic properties of the substituents already present on the aromatic ring.

Regioselective Bromination Techniques

Achieving regioselective bromination is critical when synthesizing specifically substituted compounds like 2-bromo-4-iodobenzonitrile. Starting from a monosubstituted arene, the directing effects of the initial substituent guide the position of the incoming bromine atom. For a substrate like 4-iodobenzonitrile (B145841), the cyano (CN) group is electron-withdrawing and a meta-director, while the iodine (I) atom is a weak deactivator but an ortho-, para-director.

Research into the meta-selective C-H bromination of arenes has explored various catalytic systems. For instance, while not specific to 4-iodobenzonitrile, studies on iodoarenes with strongly electron-withdrawing groups have shown that such reactions can be challenging, often resulting in lower yields due to reduced substrate reactivity. researchgate.net The development of novel catalysts, such as recyclable ruthenium-based systems, aims to overcome these challenges, though specific application to 4-iodobenzonitrile would require dedicated investigation. researchgate.net

In a different approach, regioselective Br/Mg exchange reactions on dihaloarenes offer an indirect method for selective functionalization. For example, treating a substrate like 2,4-dibromoanisole (B1585499) with a bimetallic reagent can achieve a selective Br/Mg exchange at the C(2) position. researchgate.net The resulting organomagnesium species can then be reacted with an electrophile. While this demonstrates a strategy for regiocontrol, its direct application to a benzonitrile substrate would need to be adapted, possibly by first performing the exchange and then introducing the cyano group.

Directed Iodination Protocols

Directed iodination offers another pathway, typically involving the functionalization of an existing bromobenzonitrile. The cyano group can act as a directing group in metal-catalyzed C-H activation reactions. Palladium-catalyzed ortho-halogenation of arylnitriles has been developed, demonstrating that the cyano group can effectively direct iodination to the ortho position. acs.org This method is compatible with arylnitriles bearing either electron-withdrawing or electron-donating groups. acs.org

Another powerful strategy is directed ortho-metalation (DoM). msu.edu In this approach, a directing metalating group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation (metalation) to the adjacent ortho position. The resulting aryllithium species can then be quenched with an iodine source (like I₂) to introduce the iodine atom. For a substrate like 2-bromobenzonitrile (B47965), the cyano group's ability to act as a DMG would be crucial for successful ortho-iodination. However, the high reactivity of organolithium reagents can lead to side reactions with the electrophilic cyano group. kobe-u.ac.jp

Lewis acid-triggered regioselective metalations provide a potential solution. For instance, the metalation of 4-cyanopyridine (B195900) can be directed to different positions based on the presence or absence of a Lewis acid like ZnCl₂·2LiCl. uni-muenchen.de This principle could potentially be applied to 2-bromobenzonitrile to direct iodination to the C4 position, which is meta to the cyano group, by modulating the electronic properties of the ring and the steric environment.

Multistep Syntheses from Substituted Benzonitriles

Multistep syntheses provide alternative and often more controlled routes to complex molecules like this compound, starting from more readily available precursors.

Conversion of Amino-substituted Benzonitriles via Diazotization Reactions

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary aryl amines into a wide array of functional groups, including halogens and nitriles, via a diazonium salt intermediate. wikipedia.orgbyjus.comlscollege.ac.in This two-step process is highly versatile and allows for substitution patterns that are not achievable through direct electrophilic substitution. byjus.commasterorganicchemistry.com

To synthesize this compound, one could envision two primary Sandmeyer pathways:

Starting from 2-amino-4-iodobenzonitrile: The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). masterorganicchemistry.com The subsequent treatment of this diazonium salt with a copper(I) bromide (CuBr) solution would introduce the bromine atom at the C2 position. lscollege.ac.inmasterorganicchemistry.com

Starting from 4-amino-2-bromobenzonitrile: Similarly, this precursor would undergo diazotization followed by treatment with an iodide source, such as potassium iodide (KI), to yield the final product. byjus.com While copper catalysts are typical for bromination and chlorination, simple addition of KI is often sufficient for iodination. lscollege.ac.in

The Sandmeyer reaction's reliability and the commercial availability of various amino-benzonitrile precursors make it a highly practical approach for this synthesis. byjus.commasterorganicchemistry.com

Table 1: Representative Sandmeyer Reaction Conditions

| Reaction Type | Reagent | Catalyst | Typical Conditions |

|---|---|---|---|

| Bromination | NaNO₂, HBr | CuBr | 0-5 °C, then heat |

| Iodination | NaNO₂, HCl | KI | 0-5 °C, then warm |

| Cyanation | NaNO₂, HCl | CuCN | 0-5 °C, then heat |

This table presents generalized conditions for the Sandmeyer reaction.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is generally feasible only when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

For a precursor like 2,4-dihalobenzonitrile (e.g., 2,4-dibromobenzonitrile), the cyano group and the halogens are electron-withdrawing, which could potentially facilitate an SNAr reaction. However, replacing a halide with another halide (e.g., a Finkelstein-type reaction) can be an equilibrium-driven process. The synthesis of 2-iodobenzonitrile (B177582) from 2-bromobenzonitrile using sodium iodide (NaI) in a solvent like DMSO demonstrates the feasibility of such a halogen exchange, with yields reported in the 80-90% range under reflux conditions. Applying this strategy to a dihalo-benzonitrile would require careful control of reaction conditions to achieve selective substitution at the desired position.

Cyanation Methods for Aryl Halides

The introduction of a cyano group onto an aryl halide is a fundamental transformation in organic synthesis. This can be achieved through various methods, most notably transition-metal-catalyzed reactions. A plausible multistep synthesis for this compound could involve preparing a 1,2-dibromo-4-iodobenzene (B166945) precursor and then selectively converting one of the bromine atoms to a nitrile.

Palladium-catalyzed cyanation is a powerful and widely used method. psu.edu Aryl halides (iodides and bromides) can be converted to aryl nitriles using a cyanide source in the presence of a palladium catalyst and a suitable ligand. rsc.orgchinesechemsoc.org

Key Cyanation Reagents and Systems:

Copper(I) Cyanide (CuCN): Historically used in the Rosenmund-von Braun reaction at high temperatures, its use has been refined with palladium catalysis, allowing for milder conditions. psu.edu

Potassium Ferricyanide (K₄[Fe(CN)₆]): A less toxic and easy-to-handle alternative cyanide source used in palladium-catalyzed reactions. rsc.orgresearchgate.net

Cyanogen Bromide (BrCN): Used in nickel-catalyzed reductive cyanation of aryl halides. nih.gov

A general palladium-catalyzed cyanation reaction might involve an aryl halide, a palladium(0) precursor like Pd₂(dba)₃, a phosphine (B1218219) ligand such as dppf, and a cyanide source. psu.edu The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile. psu.edu Recent advancements include photoredox-nickel dual catalysis, which allows for the cyanation of aryl halides under benign, room-temperature conditions. chinesechemsoc.org

Table 2: Comparison of Modern Cyanation Methods for Aryl Halides

| Method | Catalyst System | Cyanide Source | Key Features |

|---|---|---|---|

| Palladium-Catalyzed | Pd₂(dba)₃ / dppf | CuCN, K₄[Fe(CN)₆ | Broad substrate scope, well-established. psu.edursc.org |

| Nickel-Catalyzed Reductive | NiBr₂ / Ligand | BrCN | Uses a cost-effective cyanation reagent. nih.gov |

| Photoredox/Nickel Dual Catalysis | Ni(II) / Photocatalyst | α-aminoacetonitrile | Benign conditions, room temperature, avoids hypertoxic reagents. chinesechemsoc.org |

This table provides a summary of different catalytic systems for the cyanation of aryl halides.

Chemo- and Regioselective Preparations of this compound

The synthesis of this compound presents a significant challenge in regioselectivity, requiring the specific introduction of a bromine atom at the C-2 position and an iodine atom at the C-4 position of the benzonitrile ring, while avoiding the formation of other isomers. The disparate reactivity of halogens and the directing effects of the cyano group are key considerations in designing a synthetic route. Methodologies that offer high chemo- and regioselectivity are crucial for the efficient preparation of this specific dihalogenated benzonitrile.

A prominent strategy for achieving the desired regiochemistry involves the directed ortho-halogenation of a pre-functionalized benzonitrile. Research has demonstrated the efficacy of palladium catalysis in directing the halogenation to the position ortho to the cyano group. acs.orgorganic-chemistry.org This approach leverages the cyano group as a directing group to activate the C-H bond at the adjacent position, enabling selective functionalization.

One of the most effective methods for the selective ortho-bromination of arylnitriles is through a palladium-catalyzed C-H activation pathway. organic-chemistry.org This methodology has been successfully applied to a range of arylnitrile substrates, including those with either electron-donating or electron-withdrawing groups. acs.orgorganic-chemistry.org While the direct synthesis of this compound using this method starting from 4-iodobenzonitrile has not been explicitly detailed in the reviewed literature, the established protocol for related substrates provides a strong predictive framework for its successful synthesis.

The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an additive and a suitable halogen source. For ortho-bromination, N-bromosuccinimide (NBS) is a commonly used bromine source. The selectivity of the reaction is highly dependent on the choice of catalyst, additive, and solvent. Studies have shown that additives like p-toluenesulfonic acid (PTSA) can significantly enhance the reaction's efficiency and selectivity. organic-chemistry.org The reaction is generally carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. organic-chemistry.org

The proposed chemo- and regioselective synthesis of this compound would, therefore, commence with 4-iodobenzonitrile. The palladium catalyst would coordinate to the cyano group, facilitating the selective activation of the C-H bond at the C-2 position. Subsequent oxidative addition of the bromine source and reductive elimination would yield the desired this compound with high regioselectivity. The inherent difference in the reactivity of the C-H bonds on the aromatic ring, coupled with the directing effect of the cyano group, ensures that bromination occurs specifically at the ortho position, leaving the iodo-substituent at the C-4 position untouched.

The following table summarizes the optimized conditions for the palladium-catalyzed ortho-halogenation of arylnitriles, which can be applied to the synthesis of this compound from 4-iodobenzonitrile.

| Catalyst | Additive | Halogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PTSA | NBS | DCE | 70 | Good to Excellent | organic-chemistry.org |

| Pd(OAc)₂ | None | NBS | DCE | 100 | Moderate | acs.org |

Reactivity and Reaction Mechanisms of 2 Bromo 4 Iodobenzonitrile

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Bromo-4-iodobenzonitrile is an excellent substrate for these reactions due to the differential reactivity of the C-I and C-Br bonds.

Palladium catalysts are widely employed for cross-coupling reactions involving aryl halides. nanochemres.org The general order of reactivity for halogens in these reactions is I > Br > Cl > F. This differential reactivity allows for selective coupling at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations.

Suzuki Coupling: In Suzuki-Miyaura coupling reactions, this compound can be selectively coupled with boronic acids at the iodo position. For instance, the reaction of 4-iodobenzonitrile (B145841) with phenylboronic acid proceeds efficiently. mdpi.com This selectivity is crucial for the stepwise synthesis of complex biaryl structures.

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene. Similar to other palladium-catalyzed reactions, the C-I bond of this compound would be expected to react preferentially over the C-Br bond.

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes. Studies on dihalogenated benzenes have shown that selective coupling at the iodine position is readily achievable. rsc.org For example, 4-iodobenzonitrile undergoes Sonogashira coupling with terminal alkynes in the presence of a palladium catalyst, often with a copper(I) co-catalyst. nanochemres.orgmdpi.comsemanticscholar.org Microwave-assisted Sonogashira-type coupling processes have been shown to significantly improve the efficiency of this reaction. mdpi.comsemanticscholar.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Feature |

|---|---|---|---|

| Suzuki | Boronic Acids | Pd catalyst (e.g., Pd(OAc)2) | Selective C-I bond activation |

| Heck | Alkenes | Pd catalyst | Preferential C-I bond reactivity |

| Sonogashira | Terminal Alkynes | Pd catalyst, often with Cu(I) co-catalyst | High efficiency, especially with microwave assistance |

The selectivity observed in cross-coupling reactions of this compound is rooted in the fundamental steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The first and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The C-I bond is weaker and more polarizable than the C-Br bond, leading to a lower activation energy for oxidative addition at the iodine-substituted position. This difference in bond strength and reactivity allows for the selective formation of an arylpalladium(II) iodide intermediate, which then proceeds through the rest of the catalytic cycle. By carefully controlling reaction conditions such as temperature, catalyst, and ligands, it is possible to achieve high chemoselectivity for the reaction at the iodo-substituent.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods. google.com Copper catalysts can be used for the formation of C-C, C-N, C-O, and C-S bonds. google.comrsc.orgnih.gov In the context of dihaloarenes, copper-catalyzed reactions also exhibit selectivity based on the halogen. Generally, aryl iodides are more reactive than aryl bromides in these transformations. google.comrsc.org

For example, copper-catalyzed domino reactions of substituted 2-halobenzonitriles with amides have been investigated, where o-iodobenzonitriles showed higher reactivity than the corresponding 2-bromobenzonitriles. rsc.org This suggests that in this compound, a copper-catalyzed coupling would likely occur preferentially at the C-4 position (iodine).

Nucleophilic Substitution and Aromatic Transformations

The electronic properties of the benzonitrile (B105546) core, influenced by the electron-withdrawing nitrile group and the halogens, also dictate its reactivity in nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. dur.ac.ukresearchgate.net The nitrile group in this compound serves this purpose, stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The nitrile group is a deactivating group and a meta-director, meaning it withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to it. The halogen atoms are also deactivating but are ortho, para-directors.

In this compound, the directing effects of the substituents are as follows:

Nitrile group (-CN): meta-directing (to positions 3 and 5).

Bromo group (-Br): ortho, para-directing (to positions 3 and 5, relative to the bromine).

Iodo group (-I): ortho, para-directing (to positions 3 and 5, relative to the iodine).

All three substituents direct incoming electrophiles to the same available positions on the ring (positions 3 and 5). However, due to the strong deactivating nature of the nitrile group and the deactivating effect of the two halogens, electrophilic aromatic substitution on the this compound core is generally difficult and requires harsh reaction conditions. masterorganicchemistry.com

Table 2: Summary of Reactivity for this compound

| Reaction Type | Position of Primary Reactivity | Influencing Factors |

|---|---|---|

| Pd-Catalyzed Cross-Coupling | C4 (Iodine) | Weaker C-I bond, faster oxidative addition |

| Cu-Catalyzed Coupling | C4 (Iodine) | Higher reactivity of aryl iodides |

| Nucleophilic Aromatic Substitution | C4 (Iodine) or C2 (Bromine) | Leaving group ability, catalyst, electron-withdrawing CN group |

| Electrophilic Aromatic Substitution | C3, C5 | Directing effects of CN, Br, and I; strong deactivation of the ring |

Applications of 2 Bromo 4 Iodobenzonitrile in Advanced Organic Synthesis

As a Precursor for Multifunctionalized Aromatic Compounds

The distinct reactivity of the C-I and C-Br bonds in 2-Bromo-4-iodobenzonitrile makes it an ideal starting material for the synthesis of multifunctionalized aromatic compounds. The C-I bond is considerably more reactive towards oxidative addition to palladium(0), the initial step in many cross-coupling reactions, than the C-Br bond. This reactivity difference allows for selective functionalization at the C-4 position while leaving the C-2 bromine atom intact for subsequent transformations.

This stepwise functionalization is exemplified in sequential cross-coupling reactions. For instance, a Sonogashira coupling can be performed selectively at the iodo-position, introducing an alkynyl substituent. The remaining bromo-substituent can then undergo a subsequent Suzuki, Buchwald-Hartwig, or another type of coupling reaction to introduce a different aryl, heteroaryl, or amino group. This orthogonal reactivity provides a programmable route to tri- and tetra-substituted benzonitrile (B105546) derivatives, which are important scaffolds in medicinal chemistry and materials science.

Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Bond | Relative Rate of Oxidative Addition |

|---|---|---|

| Iodo | C-I | Fastest |

| Bromo | C-Br | Intermediate |

This interactive table highlights the general trend in reactivity, which is the basis for the selective functionalization of this compound.

Synthesis of Complex Heterocyclic Systems

This compound serves as a key precursor for the synthesis of a variety of complex heterocyclic systems. The nitrile group can participate in cyclization reactions, while the two halogen atoms provide handles for the construction of fused ring systems.

One common strategy involves an initial cross-coupling reaction at the iodo-position, followed by an intramolecular cyclization. For example, the introduction of a suitable nucleophile via a Suzuki or Buchwald-Hartwig coupling can be followed by a palladium-catalyzed intramolecular C-N or C-O bond formation, utilizing the bromine atom to construct a new heterocyclic ring fused to the benzonitrile core. This approach has been utilized in the synthesis of various nitrogen- and oxygen-containing heterocycles.

Furthermore, the nitrile group itself can be transformed into other functional groups, such as an amine or a carboxylic acid, which can then participate in cyclization cascades. This versatility allows for the construction of a wide array of heterocyclic scaffolds from a single, readily available starting material.

Development of Novel Retrosynthetic Strategies

The unique structural features of this compound have enabled the development of novel retrosynthetic strategies for the synthesis of complex target molecules. Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials.

The presence of two distinct and orthogonally reactive halogens allows for disconnections that might not be feasible with other starting materials. For example, in the retrosynthesis of a complex biaryl-fused heterocycle, one might disconnect a C-C bond and a C-heteroatom bond, tracing them back to a this compound precursor. The forward synthesis would then involve a selective cross-coupling at the iodo-position to form the C-C bond, followed by an intramolecular cyclization at the bromo-position to form the C-heteroatom bond.

This "two-handle" approach simplifies the synthetic planning for molecules with a high degree of substitution and complexity. It allows for a convergent and efficient synthesis, where different fragments of the target molecule can be introduced in a controlled and predictable manner.

Regio- and Chemoselective Functionalization of Aromatic Rings

The concepts of regioselectivity and chemoselectivity are central to the synthetic applications of this compound.

Regioselectivity refers to the preferential reaction at one position over another. In the case of this compound, the significantly higher reactivity of the C-I bond in palladium-catalyzed reactions ensures that the initial functionalization occurs almost exclusively at the C-4 position. This high degree of regiocontrol is crucial for the synthesis of well-defined, isomerically pure products.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The ability to selectively react the C-I bond while the C-Br and nitrile groups remain untouched is a prime example of chemoselectivity. This allows for a wide range of reaction conditions and reagents to be employed for the initial functionalization without affecting the other parts of the molecule.

Table 2: Examples of Regioselective Reactions with this compound

| Reaction Type | Reagent/Catalyst | Position of Functionalization |

|---|---|---|

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI | C-4 (Iodo position) |

| Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, SPhos | C-4 (Iodo position) |

This interactive table provides examples of common cross-coupling reactions and highlights the consistent regioselectivity observed with this compound.

The subsequent functionalization of the C-Br bond can then be achieved under more forcing reaction conditions or by using a different catalyst system, allowing for the introduction of a second, distinct substituent at the C-2 position. This sequential, controlled functionalization is a powerful tool for the synthesis of complex aromatic molecules.

Research Frontiers in Medicinal Chemistry Utilizing 2 Bromo 4 Iodobenzonitrile

Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The distinct reactivity of the bromo and iodo substituents in 2-Bromo-4-iodobenzonitrile makes it an ideal starting material for the synthesis of a wide array of pharmaceutical intermediates and, ultimately, Active Pharmaceutical Ingredients (APIs). The presence of two different halogens allows for selective and sequential cross-coupling reactions, a cornerstone of modern drug discovery. This differential reactivity is crucial for constructing complex molecular scaffolds with high precision.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are frequently employed to introduce various substituents at the bromo and iodo positions. The iodo group is generally more reactive than the bromo group in these transformations, allowing for a stepwise functionalization of the benzonitrile (B105546) core. This controlled introduction of different molecular fragments is a key strategy in the synthesis of complex drug molecules. For instance, a di-halogenated phenyl derivative serves as a crucial starting material in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, lorlatinib (B560019). The synthesis involves a key Suzuki coupling step to form a biaryl system, a common structural motif in many kinase inhibitors.

The nitrile group in this compound can also be transformed into other functional groups, such as amines or carboxylic acids, further expanding its utility in the synthesis of diverse pharmaceutical intermediates.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Reactivity in Cross-Coupling | Potential Transformations |

| Bromo | 2 | Less reactive than iodo | Suzuki, Heck, Sonogashira coupling |

| Iodo | 4 | More reactive than bromo | Suzuki, Heck, Sonogashira coupling |

| Nitrile | 1 | Generally stable to coupling | Reduction to amine, hydrolysis to carboxylic acid |

Design and Synthesis of Biologically Active Molecules

The structural framework provided by this compound is particularly valuable in the design and synthesis of molecules with specific biological activities. Its ability to participate in various chemical transformations allows for the creation of libraries of compounds for screening against different biological targets.

Kinase inhibitors are a major class of targeted cancer therapies, and many of them feature a substituted aromatic core. The 2-bromo-4-cyanophenyl moiety, derivable from this compound, can serve as a key pharmacophore that anchors the inhibitor to the ATP-binding site of the kinase.

As previously mentioned, the synthesis of the third-generation ALK inhibitor lorlatinib utilizes a di-halogenated phenyl intermediate. Lorlatinib is designed to overcome resistance to earlier-generation ALK inhibitors, and its macrocyclic structure is a key feature contributing to its potency and ability to cross the blood-brain barrier. The synthesis of such complex molecules relies on the precise and controlled introduction of substituents onto a core scaffold, a process facilitated by starting materials like this compound. The general strategy often involves a Suzuki-Miyaura coupling to introduce a larger fragment, followed by further modifications to build the final API.

The versatility of this compound extends beyond kinase inhibitors to the development of other novel therapeutic agents. The ability to introduce diverse functional groups through cross-coupling and other reactions allows medicinal chemists to explore a wide chemical space in the search for new drugs. By systematically modifying the substituents on the benzonitrile ring, researchers can fine-tune the pharmacological properties of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. The development of new anticancer agents often involves the synthesis of a series of analogs to identify the most potent and least toxic compound.

Radiosynthesis of Labeled Derivatives for Imaging and Diagnostics

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology for diagnosis, staging, and monitoring treatment response. PET imaging relies on the use of radiolabeled molecules, or radiotracers, that specifically target biological processes. The development of PET probes for imaging kinase activity in vivo is an active area of research.

While there are no specific reports on the radiosynthesis of this compound derivatives, its structure lends itself to labeling with positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The bromo or iodo positions could potentially be used for radiohalogenation or as sites for the introduction of a prosthetic group containing the radioisotope. For instance, a common strategy for ¹⁸F-labeling is nucleophilic aromatic substitution on an activated aromatic ring.

Given that many kinase inhibitors are based on substituted aromatic scaffolds, radiolabeled versions of these drugs are being developed as PET imaging agents. A radiolabeled derivative of a kinase inhibitor could be used to visualize the location and extent of tumors that express the target kinase, and to assess whether the drug is reaching its target in sufficient concentrations.

Table 2: Potential Radioisotopes for Labeling this compound Derivatives

| Radioisotope | Half-life | Potential Labeling Strategy |

| Carbon-11 (¹¹C) | 20.4 min | Introduction of a [¹¹C]methyl group |

| Fluorine-18 (¹⁸F) | 109.8 min | Nucleophilic substitution of a leaving group |

Structure-Activity Relationship (SAR) Studies of this compound-Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity, medicinal chemists can identify the key structural features required for potency and selectivity.

The this compound scaffold provides an excellent platform for conducting SAR studies. The ability to independently modify the substituents at the 2- and 4-positions allows for a detailed exploration of the chemical space around the benzonitrile core. For example, in the context of kinase inhibitors, SAR studies on compounds derived from a 2-bromo-4-cyanophenyl intermediate could involve:

Varying the substituent at the 4-position (originally iodine): Different aryl or heteroaryl groups can be introduced via Suzuki coupling to probe the interactions with the solvent-exposed region of the kinase ATP-binding pocket.

Modifying the substituent at the 2-position (originally bromine): Introduction of different groups at this position can influence the orientation of the molecule within the binding site and its interactions with the hinge region of the kinase.

Exploring different linkers and functional groups: The initial substituents introduced via cross-coupling can be further modified to optimize properties such as solubility, cell permeability, and metabolic stability.

Contributions of 2 Bromo 4 Iodobenzonitrile to Materials Science

Synthesis of Functional Monomers for Specialty Polymers

While specific examples of polymers derived directly from 2-bromo-4-iodobenzonitrile are not extensively documented in publicly available research, its potential as a monomer can be inferred from its chemical reactivity. For instance, it can be envisioned as a key component in the synthesis of conjugated polymers, where the alternating aromatic units are linked via cross-coupling reactions. The resulting polymers could exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Reactive Groups | Potential Polymer Structure | Potential Applications |

| Suzuki Coupling | Bromo, Iodo | Alternating aromatic copolymers | Organic electronics, sensors |

| Stille Coupling | Bromo, Iodo | Conjugated polymers | Photovoltaics, light-emitting diodes |

| Sonogashira Coupling | Bromo, Iodo | Poly(arylene ethynylene)s | Luminescent materials, sensors |

Development of Organic Electronic Materials

The field of organic electronics relies on the design of carbon-based materials that can efficiently transport charge and emit light. This compound serves as a valuable precursor and additive in the development of such materials, contributing to the advancement of organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs).

Organic semiconductors are the active components in a variety of electronic devices. The performance of these devices is highly dependent on the molecular structure and solid-state packing of the semiconductor. The synthesis of novel organic semiconductors often involves the strategic placement of electron-withdrawing and electron-donating groups to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Recent breakthroughs in the synthesis of organic semiconductors have opened up new avenues for the development of advanced electronic devices. For example, the synthesis of a novel "BNBN anthracene" molecule has shown promise for such applications. sciencedaily.comunist.ac.kr While not directly involving this compound, this highlights the importance of innovative molecular design in the field. The introduction of heteroatoms like boron and nitrogen can significantly alter the electronic properties of organic molecules. sciencedaily.comunist.ac.kr Similarly, the halogen and nitrile groups in this compound can be utilized to modify the electronic characteristics of new semiconductor materials. The design and synthesis of novel acceptor units, such as thiophene-vinyl-diketopyrrolopyrrole (TVDPP), and their subsequent polymerization, have also been shown to yield high-performance organic thin-film transistors (OTFTs). nih.gov

The purity of organic semiconductors is a critical factor influencing the performance of organic electronic devices. rsc.org Therefore, the use of high-purity precursors like this compound is essential for fabricating high-performance devices.

Polymer solar cells (PSCs) are a promising renewable energy technology, and their efficiency is closely linked to the morphology of the active layer, which is typically a blend of a donor polymer and an acceptor molecule. Solid additives are often incorporated into the active layer to optimize its morphology and, consequently, the device performance.

While the direct use of this compound as a solid additive has not been widely reported, its structural analogue, 4-iodobenzonitrile (B145841) (IBZN), has been shown to be an effective solid additive for high-efficiency PSCs. nih.govmdpi.com IBZN, a molecule with a simple structure and a high dipole moment, can enhance the power conversion efficiency (PCE) of PSCs. nih.govmdpi.com Theoretical calculations and experimental evidence have demonstrated that IBZN can form strong interactions with the acceptor molecules in the active layer, leading to improved molecular packing and crystallization. nih.govmdpi.com This results in an increased fill factor (FF) and a boosted PCE. nih.govmdpi.com

The incorporation of IBZN into a PM6:L8-BO-based PSC has been shown to increase the PCE from 17.49% to 18.77%. nih.gov The additive favorably modulates the aggregation of the acceptor, leading to enhanced crystallinity and a more desirable molecular orientation. mdpi.com It also improves the miscibility between the donor and acceptor materials. mdpi.com The success of 4-iodobenzonitrile suggests that this compound, with its even larger dipole moment due to the additional bromo group, could also serve as a highly effective solid additive in PSCs. The presence of two halogen atoms could lead to even stronger intermolecular interactions and more precise control over the active layer morphology.

Another analogous compound, 4-fluorobenzonitrile (B33359) (4-FBN), has also been used as an additive in P3HT:PCBM-based PSCs, resulting in an improvement in PCE from 3.57% to 4.41%. korea.ac.kr This further supports the potential of halogenated benzonitriles as effective additives in organic solar cells.

Table 2: Performance of Polymer Solar Cells with and without Halogenated Benzonitrile (B105546) Additives (Analogous Systems)

| Device Configuration | Additive | Power Conversion Efficiency (PCE) | Fill Factor (FF) | Short-Circuit Current (Jsc) | Open-Circuit Voltage (Voc) |

| PM6:L8-BO | None | 17.49% | - | - | - |

| PM6:L8-BO | 4-Iodobenzonitrile | 18.77% | 79.54% | 26.28 mA/cm² | - |

| P3HT:PCBM | None | 3.57% | - | - | - |

| P3HT:PCBM | 4-Fluorobenzonitrile | 4.41% | Increased | Increased | - |

Engineering of Materials with Tuned Electrical and Optical Properties

The ability to precisely control the electrical and optical properties of materials is crucial for the development of advanced technologies. The incorporation of this compound into various material systems offers a pathway to tune these properties through several mechanisms.

The presence of heavy atoms like bromine and iodine can influence the photophysical properties of a material through the heavy-atom effect, which can promote intersystem crossing and enhance phosphorescence. This could be beneficial in the design of materials for organic light-emitting diodes (OLEDs) that utilize phosphorescent emitters.

Furthermore, the strong dipole moment of this compound can lead to the formation of ordered molecular assemblies through dipole-dipole interactions. This can influence the charge transport properties of organic semiconductors. The halogen atoms can also participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules in the solid state, leading to materials with anisotropic electrical and optical properties.

Role of 2 Bromo 4 Iodobenzonitrile in Agrochemical Research

Precursor in the Synthesis of Pesticides, Herbicides, and Fungicides

While direct synthesis of major commercialized pesticides, herbicides, or fungicides starting from 2-Bromo-4-iodobenzonitrile is not prominently documented in publicly available literature, its structural motifs are present in several classes of active agrochemical compounds. Halogenated benzonitriles are a known class of herbicides. For instance, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are selective herbicides used for post-emergent control of broadleaf weeds. The synthesis of these compounds, however, typically starts from p-hydroxybenzonitrile, which is then halogenated.

The presence of both bromine and iodine on the benzonitrile (B105546) ring in this compound offers a unique starting point for the synthesis of novel agrochemicals. The differential reactivity of the C-Br and C-I bonds allows for selective chemical transformations, potentially leading to the creation of new active ingredients with desired properties. For example, the iodine atom can be selectively replaced through various cross-coupling reactions, while the bromine atom can be targeted in subsequent steps. This strategic functionalization is a key aspect of modern agrochemical discovery.

Research in the field of agrochemicals often involves the synthesis and screening of numerous candidate compounds. Chemical intermediates like this compound are valuable building blocks in this process. They can be used to generate libraries of related compounds with systematic variations in their chemical structure, which are then tested for their biological activity against various pests, weeds, and fungal pathogens.

Development of Selective Agricultural Chemicals

The development of selective agricultural chemicals is crucial to minimize harm to non-target organisms, including crops, beneficial insects, and the surrounding ecosystem. The specific arrangement of substituents on the aromatic ring of an agrochemical plays a significant role in its selectivity. The bromine and iodine atoms in this compound, along with the nitrile group, can influence the molecule's shape, size, and electronic properties. These characteristics, in turn, determine how the molecule interacts with its biological target, such as a specific enzyme or receptor in a pest or weed.

By modifying the structure of this compound, for instance, by replacing the bromine or iodine with other functional groups, researchers can fine-tune the molecule's properties to enhance its selectivity. This approach is fundamental to the design of modern herbicides that can control weeds without damaging the crops they are meant to protect. The goal is to create a molecule that fits perfectly into the active site of a target protein in the weed, while having little or no affinity for the corresponding protein in the crop plant.

The development of new agrochemicals with novel modes of action is a continuous effort to combat the evolution of resistance in pests and weeds. The unique substitution pattern of this compound provides a scaffold that can be elaborated into new chemical entities with the potential for novel biological activities.

Environmental Impact and Degradation Pathways of Agrochemicals Derived from this compound

The environmental fate of any agrochemical is a critical consideration in its development. For agrochemicals derived from this compound, the presence of carbon-halogen bonds is a key factor influencing their persistence and degradation in the environment. Generally, halogenated aromatic compounds can be subject to microbial degradation in soil and water.

The degradation of halogenated benzonitriles, such as the herbicides bromoxynil and ioxynil, has been studied. Microbial degradation can proceed through the transformation of the nitrile group to an amide and then to a carboxylic acid. Reductive dehalogenation, the removal of halogen atoms, is another important degradation pathway, particularly under anaerobic conditions. The relative ease of removal of bromine and iodine can differ, influencing the nature of the degradation products.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Bond Analysis (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of the molecule's covalent bonds. The vibrational spectrum of 2-Bromo-4-iodobenzonitrile is expected to be rich and complex, with characteristic frequencies corresponding to the nitrile, the substituted benzene (B151609) ring, and the carbon-halogen bonds.

The key vibrational modes anticipated for this compound are:

Nitrile Group (C≡N) Stretching: A strong, sharp absorption band is expected in the FTIR spectrum, typically in the range of 2220-2240 cm⁻¹. This band is one of the most characteristic features of nitriles. In the Raman spectrum, this vibration would also be prominent.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also produce characteristic signals in the fingerprint region (below 1300 cm⁻¹). The substitution pattern on the ring influences the exact position and intensity of these bands.

Carbon-Halogen Stretching: The C-Br and C-I stretching vibrations are found at lower frequencies. The C-Br stretch is anticipated in the 500-600 cm⁻¹ range, while the C-I stretch, involving a heavier atom and a weaker bond, is expected at an even lower frequency, typically between 480-550 cm⁻¹.

Table 8.1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group/Bond | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium to Strong |

| Aromatic C-H | Out-of-plane Bending | 800 - 900 | Strong |

| Carbon-Bromine (C-Br) | Stretching | 500 - 600 | Medium to Strong |

| Carbon-Iodine (C-I) | Stretching | 480 - 550 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum for this compound is expected to show three distinct signals for the three protons on the benzene ring. Based on the additive effects of the bromo, iodo, and cyano substituents on chemical shifts:

The proton at position 3 (H-3), situated between the bromo and iodo groups, would likely appear as a doublet.

The proton at position 5 (H-5), adjacent to the iodine, would be expected to be a doublet of doublets.

The proton at position 6 (H-6), adjacent to the nitrile group, would also appear as a doublet.

The coupling constants (J-values) between adjacent protons would be in the typical range for ortho-coupling in aromatic systems (7-9 Hz), while meta-coupling (2-3 Hz) would also be observed for the H-5 signal.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals, corresponding to the seven carbon atoms in the molecule, as there is no molecular symmetry.

Aromatic Carbons: Six signals are expected in the aromatic region (typically 110-145 ppm). The carbons directly attached to the halogens (C-2 and C-4) will have their chemical shifts significantly influenced by the electronegativity and heavy-atom effects of bromine and iodine. The carbon attached to the electron-withdrawing nitrile group (C-1) is also expected to be downfield.

Nitrile Carbon: The carbon of the nitrile group (C≡N) will appear as a distinct, relatively weak signal in the 115-120 ppm range.

Table 8.2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H NMR | ||

| H-3 | ~8.1 - 8.3 | d |

| H-5 | ~7.8 - 8.0 | dd |

| H-6 | ~7.6 - 7.8 | d |

| ¹³C NMR | ||

| C-1 (C-CN) | ~110 - 115 | s |

| C-2 (C-Br) | ~120 - 125 | s |

| C-3 | ~140 - 145 | s |

| C-4 (C-I) | ~95 - 105 | s |

| C-5 | ~138 - 142 | s |

| C-6 | ~130 - 135 | s |

| C≡N | ~117 - 119 | s |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the benzonitrile (B105546) chromophore. The benzene ring conjugated with the nitrile group gives rise to characteristic absorption bands. The presence of bromine and iodine as substituents on the aromatic ring is expected to act as auxochromes, causing a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted benzonitrile. This shift is due to the extension of the conjugated system by the lone pair electrons on the halogen atoms.

X-ray Diffraction and Crystallographic Studies

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state and understanding how molecules pack together in a crystal lattice.

While a specific crystal structure determination for this compound is not available in open-access crystallographic databases, a single-crystal X-ray diffraction experiment would yield precise data on bond lengths, bond angles, and torsion angles. This would confirm the planar geometry of the benzene ring and provide the exact spatial arrangement of the bromo, iodo, and nitrile substituents. Such an analysis would provide definitive, unambiguous proof of the compound's molecular structure.

Advanced Techniques for Local Coordination and Electronic Structure (e.g., XANES, EXAFS)

Advanced synchrotron-based techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) could provide further details on the electronic structure and local atomic environment, although no such studies have been reported for this specific compound. A XANES experiment could offer information on the oxidation states and local symmetry of the bromine and iodine atoms. An EXAFS analysis would yield precise information about the coordination number and distances to neighboring atoms for both Br and I, confirming the C-Br and C-I bond lengths and probing the local environment in both crystalline and non-crystalline states.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Iodobenzonitrile

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine optimized molecular geometry, electronic energies, and other fundamental properties. For 2-bromo-4-iodobenzonitrile, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict its ground state geometry and electronic properties. researchgate.netanalis.com.my Such studies on related molecules like 2-amino-4-chlorobenzonitrile (B1265954) and various bromo-benzonitrile derivatives have demonstrated the reliability of this approach in correlating theoretical data with experimental findings. researchgate.netanalis.com.my

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. irjweb.com For this compound, the presence of the electron-withdrawing cyano group and the electronegative bromine and iodine atoms would be expected to influence the energies of these frontier orbitals. DFT calculations are the standard method for predicting these values. nih.gov

Different DFT functionals can yield varying predictions for orbital energies, making functional selection an important aspect of the study. nih.gov The HOMO-LUMO gap is instrumental in calculating various global reactivity descriptors, as shown in the table below.

Table 1: Key Chemical Reactivity Parameters Derived from HOMO-LUMO Energies EHOMO and ELUMO represent the energy of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, respectively.

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the electrophilic power of a molecule. |

This table is generated based on established theoretical principles of conceptual DFT. nih.govirjweb.com

Theoretical vibrational analysis is a crucial tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as bond stretching, bending, and torsion. su.se

For this compound, a key vibrational mode would be the C≡N (nitrile) stretching frequency. In pure benzonitrile (B105546), this band appears around 2244-2258 cm⁻¹. nii.ac.jp The position of this band is sensitive to the electronic effects of the other substituents on the benzene (B151609) ring. Studies on substituted benzonitriles, such as 4-bromo benzonitrile and 2-Bromo-4-methylbenzonitrile, have shown that DFT calculations can accurately predict these frequencies, although a scaling factor is often applied to correct for anharmonicity and other systematic errors in the theoretical model. researchgate.netnih.gov

The table below compares the experimental and calculated (DFT B3LYP) nitrile stretching frequencies for benzonitrile and a related substituted compound, illustrating the typical accuracy of such predictions.

Table 2: Comparison of Experimental and Calculated Nitrile (C≡N) Vibrational Frequencies

| Compound | Experimental ν(C≡N) (cm⁻¹) | Calculated ν(C≡N) (cm⁻¹) |

|---|---|---|

| Benzonitrile | ~2244 | ~2275 (unscaled) |

Data sourced from references nii.ac.jp and analis.com.my. The calculated value for benzonitrile is typical for HF/DFT level of theory before scaling.

The full theoretical spectrum would predict all 36 normal vibrational modes for this molecule, aiding in the complete assignment of its experimental IR and Raman spectra.

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for exploring the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone.

By mapping the potential energy surface (PES) of a reaction, computational chemists can identify the most favorable reaction pathway. This involves locating the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The TS structure represents the energetic barrier that must be overcome for the reaction to proceed.

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT calculations would be used to model the geometry of the transition states. The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects reactants and products.

Once the stationary points (reactants, products, and transition states) on the PES have been identified, their energies can be used to calculate key kinetic and thermodynamic parameters.

Activation Energy (Ea): The energy difference between the transition state and the reactants, which determines the reaction rate.

Enthalpy of Reaction (ΔH): The energy difference between the products and the reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Gibbs Free Energy of Reaction (ΔG): A measure of the spontaneity of a reaction, calculated from the enthalpy and entropy changes.

These parameters allow for a quantitative understanding of reaction feasibility and kinetics, guiding the development of new synthetic methodologies.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other chemical species.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or other electron-poor centers.

For this compound, the MEP map is expected to show a significant region of negative potential (red) around the nitrogen atom of the cyano group, due to its lone pair of electrons. This site would be the primary center for hydrogen bonding and electrophilic interactions. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms on the aromatic ring. The halogen atoms (Br and I) would exhibit dual character, with negative potential around their equatorial regions and a region of positive potential at their poles (the σ-hole), which can participate in halogen bonding. A computational study on 2-Bromo-4-methylbenzonitrile confirms that the most negative region is localized on the nitrogen atom of the nitrile group. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-4-chlorobenzonitrile |

| 4-bromo benzonitrile |

| 2-Bromo-4-methylbenzonitrile |

Noncovalent Interactions and Supramolecular Chemistry

Theoretical and computational chemistry provide powerful tools to investigate the noncovalent interactions that govern the supramolecular assembly of molecules like this compound in the solid state. These weak interactions, though individually modest in strength, collectively determine the crystal packing and can influence the material's physical properties. For this compound, with its combination of halogen atoms and an aromatic system, halogen bonding and π-π stacking are expected to be the dominant forces in its crystal lattice.

Halogen bonding is a highly directional noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In the case of this compound, both the bromine and iodine atoms have the potential to act as halogen bond donors. The nitrogen atom of the nitrile group is a potent halogen bond acceptor.

Computational studies on analogous halobenzonitriles, such as 4-iodobenzonitrile (B145841), have demonstrated the significance of C≡N···I halogen bonds in directing crystal packing. mdpi.comresearchgate.net In the crystal structure of 4-iodobenzonitrile, molecules are linked into chains through these C≡N···I interactions. mdpi.com Theoretical calculations can quantify the strength of these interactions. For instance, the interaction energy of such bonds can be calculated using quantum chemical methods.

Below is a table summarizing typical computed interaction energies and geometric parameters for halogen bonds involving iodo- and bromobenzonitriles with a nitrile acceptor, derived from computational studies on analogous systems.

| Interaction Type | Donor Atom | Acceptor Atom | Typical Interaction Energy (kJ/mol) | Typical N···X Distance (Å) | **Typical C-X···N Angle (°) ** |

| Halogen Bond | Iodine | Nitrogen | -15 to -25 | 2.8 to 3.2 | 165 to 175 |

| Halogen Bond | Bromine | Nitrogen | -10 to -18 | 2.9 to 3.3 | 160 to 170 |

These data illustrate that the iodine atom is generally a stronger halogen bond donor than bromine, a trend that would be expected to hold for this compound.

In addition to halogen bonding, the aromatic ring of this compound allows for π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. Computational models can predict the geometry and energy of these stacking arrangements, which are typically offset or parallel-displaced to minimize electrostatic repulsion.

The following table presents typical computational results for π-π stacking interactions in substituted benzene rings, providing an estimate of what could be expected for this compound.

| Interaction Type | Typical Interplanar Distance (Å) | Typical Interaction Energy (kJ/mol) |

| π-π Stacking | 3.3 to 3.8 | -5 to -15 |

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers valuable insights into the chemical reactivity and selectivity of this compound. By calculating various molecular properties, it is possible to predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, and to rationalize the outcomes of chemical reactions.

One of the most common approaches involves the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions of the molecule that are most likely to donate electrons (nucleophilic sites), while the LUMO indicates regions that are most likely to accept electrons (electrophilic sites).

For this compound, the presence of electron-withdrawing bromine, iodine, and nitrile groups on the benzene ring would be expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic aromatic substitution. Computational calculations can pinpoint the most likely sites for such substitutions.

Another useful tool is the calculation of the electrostatic potential (ESP) surface, which maps the charge distribution on the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack.

The following table summarizes the predicted reactivity of different sites in this compound based on general principles of electronic effects, which can be quantified by computational methods.

| Molecular Site | Predicted Reactivity | Computational Descriptor | Rationale |

| Carbon atom attached to Iodine | Electrophilic | High positive charge, LUMO contribution | The C-I bond is weaker and more polarizable than the C-Br bond, making it a likely site for nucleophilic attack or metal-catalyzed cross-coupling reactions. |

| Carbon atom attached to Bromine | Electrophilic | Positive charge, LUMO contribution | The C-Br bond is also a site for nucleophilic substitution and cross-coupling, though generally less reactive than the C-I bond. |

| Aromatic Ring | Electrophilic | Low LUMO energy | The electron-withdrawing substituents make the ring susceptible to nucleophilic aromatic substitution. |

| Nitrile Nitrogen | Nucleophilic | High negative charge, HOMO contribution | The lone pair of electrons on the nitrogen atom can act as a nucleophile or a Lewis base. |

These computational predictions can guide synthetic chemists in designing reactions and understanding the selectivity observed in the laboratory.

Future Perspectives and Emerging Research Directions

Development of Greener Synthetic Routes and Sustainable Chemistry Approaches

The chemical industry's shift towards sustainability is driving research into more environmentally benign and efficient manufacturing processes. For intermediates like 2-Bromo-4-iodobenzonitrile, this involves moving away from traditional batch syntheses that may involve hazardous reagents or generate significant waste.

Future research will likely focus on two key areas: photocatalysis and continuous-flow chemistry. Visible-light photocatalysis offers a pathway to conduct halogenation and other transformations under mild, ambient conditions, potentially reducing energy consumption and the need for harsh reagents. mdpi.comresearchgate.net For instance, photocatalytic methods have been developed for the oxidative C-H bromination and iodination of aromatic compounds, which could offer alternative, more direct synthetic routes. researchgate.net

Continuous-flow chemistry provides significant advantages in terms of safety, scalability, and process control. semanticscholar.orgresearchgate.net By performing reactions in microreactors, heat and mass transfer are greatly enhanced, reaction times can be drastically reduced, and hazardous intermediates can be generated and consumed in situ, minimizing risk. semanticscholar.orglabcluster.com The application of flow technology to the synthesis of halo-benzonitriles could lead to higher purity products, improved yields, and a reduction in solvent waste and byproducts. google.com

| Approach | Traditional Batch Synthesis | Future Sustainable Approaches |

| Energy Input | Often requires high temperatures and pressures. | Can operate at ambient temperature and pressure (photocatalysis) or with highly efficient heat transfer (flow chemistry). |

| Reagents | May use stoichiometric, hazardous reagents (e.g., molecular bromine). nih.gov | Utilizes catalytic systems, light, or safer halogen sources. mdpi.comresearchgate.net |

| Waste Generation | Can produce significant solvent and byproduct waste (high E-Factor). | Aims for higher atom economy and allows for solvent recycling, leading to a lower E-Factor. rsc.orgresearchgate.net |

| Safety | Handling of hazardous materials and potential for thermal runaways in large volumes. | Improved safety by using smaller reaction volumes and better process control. researchgate.net |

| Process Control | Limited control over reaction parameters, potentially leading to side products. | Precise control over residence time, temperature, and stoichiometry. labcluster.com |

Exploration of Novel Catalytic Systems for this compound Transformations

The primary synthetic utility of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to this utility. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. However, achieving perfect selectivity is a significant challenge.

Recent advances have focused on the development of novel catalytic systems that can precisely control which halogen participates in the reaction. Nickel-based catalysts, in particular, have emerged as powerful tools for achieving C-I selective cross-electrophile coupling of bromo(iodo)arenes. researchgate.netresearchgate.net These systems can preferentially couple the iodo- position with a variety of partners, including alkyl bromides, leaving the bromo- position intact for subsequent functionalization. researchgate.net This approach is notable for its mild reaction conditions and high functional group tolerance. researchgate.net

Future work will likely expand the toolkit of catalysts to include other earth-abundant metals and explore ligand design to further tune reactivity and selectivity. The development of dual-catalytic systems, where two distinct catalytic cycles operate simultaneously, could enable one-pot, multi-component reactions to rapidly build molecular complexity from the this compound scaffold. researchgate.net

Expansion into Bio-conjugation and Chemical Biology Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. tsinghua.edu.cn These reactions are crucial for labeling and tracking biomolecules to better understand complex biological systems. rsc.org

While this compound has not been extensively used in this context, its structure presents a compelling opportunity. The presence of two different halogens offers the potential for development as a novel bifunctional or trifunctional chemical reporter. It is conceivable that the C-I and C-Br bonds could be functionalized through two different, mutually orthogonal bioorthogonal reactions.

For example, one halogen could participate in a palladium-catalyzed reaction, while the other is used in a different ligation chemistry, such as the isonitrile-chlorooxime ligation or tetrazine ligation. tsinghua.edu.cnunifr.ch This would allow for the sequential or simultaneous dual labeling of different biological targets. The nitrile group could also be used as a handle for further derivatization or as a spectroscopic reporter. This potential for multi-functionalization makes it an intriguing scaffold for creating next-generation chemical probes for advanced live-cell imaging and proteomics.

Integration with Machine Learning and AI for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. These computational tools can analyze vast datasets to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes.

For a molecule like this compound, AI can be applied in several ways. ML algorithms can be trained on existing reaction data to predict the regioselectivity of cross-coupling reactions under various catalytic conditions, accelerating the discovery of new selective transformations. Current time information in Pasuruan, ID. This predictive power would reduce the number of trial-and-error experiments required, saving time and resources.

Addressing Challenges in Regiocontrol and Functional Group Compatibility

The core challenge in utilizing this compound is achieving absolute regiocontrol during sequential functionalization. As the C-I bond is more reactive, the first transformation typically occurs at the 4-position. However, achieving exclusive mono-functionalization without competing di-functionalization or reaction at the C-Br bond requires carefully optimized catalytic systems.

Research is focused on ligand development and catalyst control to modulate the reactivity of the metal center. scilit.comorganic-chemistry.org For instance, sterically hindered ligands can prevent the catalyst from accessing the more sterically hindered ortho-bromo position. organic-chemistry.org Conversely, specific ligand designs can enhance the reactivity at one site while deactivating the other. Nickel catalysis has proven particularly effective for selective C-I coupling in bromo(iodo)arenes. researchgate.netresearchgate.net

Functional group compatibility is another critical challenge. berkeley.edunih.govnih.gov Many powerful cross-coupling reactions require harsh conditions that may not be tolerated by other functional groups in a complex molecule. The development of catalysts that operate under milder conditions is essential. Modern palladium and nickel catalyst systems show excellent tolerance for a wide array of functional groups, including esters, ketones, and even N-H containing substrates, which is crucial for incorporating this building block into the synthesis of complex, biologically active molecules. nih.govnih.gov

| Catalyst System | Selectivity Focus | Key Features |

| Palladium/Ligand Systems | Generally C-I selective, but regiocontrol can be ligand-dependent. nih.govucsf.edu | Well-established for a broad range of cross-coupling reactions. Ligand choice is critical for controlling selectivity. scilit.com |

| Nickel-Catalyzed XEC | High C(sp²)-I selectivity in cross-electrophile coupling (XEC). researchgate.netresearchgate.net | Enables coupling with alkyl bromides; tolerant of numerous functional groups. researchgate.net |

| Palladium/Norbornene | ortho-C-H functionalization / ipso-cyanation. researchgate.net | Cooperative catalysis that can activate C-H bonds adjacent to a halogen, offering alternative functionalization pathways. |

| Copper(I)-Catalyzed | Halogen exchange (e.g., bromide to iodide). organic-chemistry.org | Mild conditions, compatible with N-H containing functional groups. |

Q & A

Q. What are the recommended purification techniques for 2-bromo-4-iodobenzonitrile, and how do they ensure structural integrity?

- Methodological Answer : Purification of halogenated benzonitriles like this compound typically employs column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures). For higher precision, High-Performance Liquid Chromatography (HPLC) is recommended, especially when isolating isomers or removing trace metal catalysts. Gas Chromatography (GC) with mass spectrometry (GC-MS) can verify purity (>95% as per analytical standards) .

Q. How can X-ray crystallography tools like SHELXL or ORTEP-3 be applied to determine the crystal structure of halogenated benzonitriles?